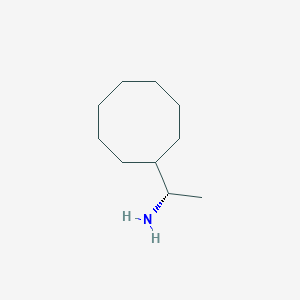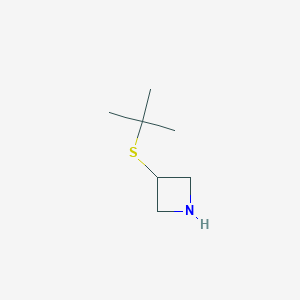
3-(Tert-butylsulfanyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylsulfanyl)azetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylthiol with azetidine derivatives under basic conditions. Another approach involves the use of azetidine-3-carboxylic acid derivatives, which can be converted to the desired product through a series of functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-butylsulfanyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butylsulfanyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfanyl)azetidine involves its interaction with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various biochemical pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Comparison with Similar Compounds
Azetidine: The parent compound without the tert-butylsulfanyl group.
3-(Methylsulfanyl)azetidine: A similar compound with a methylsulfanyl group instead of a tert-butylsulfanyl group.
3-(Phenylsulfanyl)azetidine: A compound with a phenylsulfanyl group.
Uniqueness: 3-(Tert-butylsulfanyl)azetidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it distinct from other azetidine derivatives and potentially more suitable for specific applications .
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
3-tert-butylsulfanylazetidine |
InChI |
InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
NFLJCFUHYCGQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



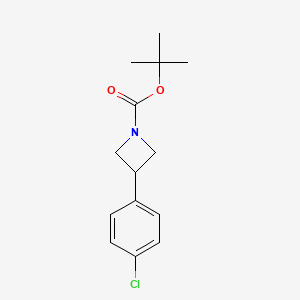
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
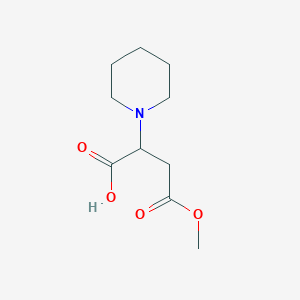
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
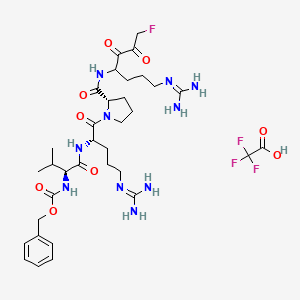

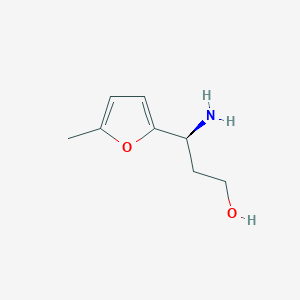
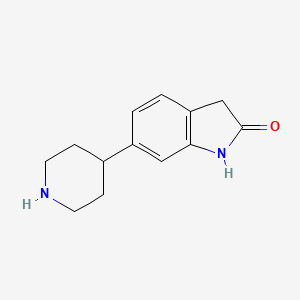
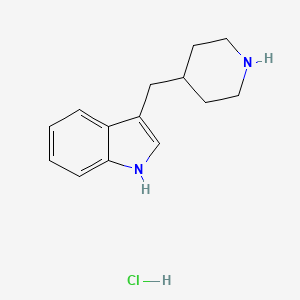

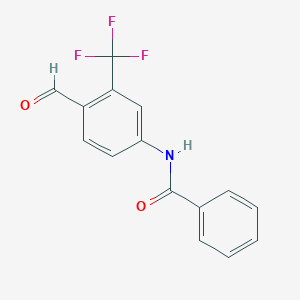
![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
